molecular formula C7H13NO2 B176274 2-(1-Methylpyrrolidin-3-yl)acetic acid CAS No. 102014-77-7

2-(1-Methylpyrrolidin-3-yl)acetic acid

Cat. No.: B176274
CAS No.: 102014-77-7
M. Wt: 143.18 g/mol
InChI Key: GXZULSXLGWEQFS-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-3-yl)acetic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpyrrolidin-3-yl)acetic acid typically involves the reaction of 1-methylpyrrolidine with a suitable acetic acid derivative. One common method is the alkylation of 1-methylpyrrolidine with chloroacetic acid under basic conditions. The reaction proceeds as follows:

  • Dissolve 1-methylpyrrolidine in an organic solvent such as dichloromethane.
  • Add chloroacetic acid and a base such as sodium hydroxide to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Extract the product with an organic solvent and purify it by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylpyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in an aqueous medium at room temperature.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(1-Methylpyrrolidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may be investigated for its effects on various biological pathways and its potential as a drug candidate.

    Industry: The compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrolidin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with similar reactivity.

    1-Methylpyrrolidine-2-carboxylic acid: A close structural analog with a different substitution pattern.

    2-Pyrrolidinone: A related compound with a lactam structure.

Uniqueness: 2-(1-Methylpyrrolidin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-3-2-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZULSXLGWEQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598383
Record name (1-Methylpyrrolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102014-77-7
Record name (1-Methylpyrrolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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